molecular formula C11H10N2O4S2 B14195234 5-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methanesulfonyl]-1,2,4-thiadiazole CAS No. 922504-85-6

5-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methanesulfonyl]-1,2,4-thiadiazole

Cat. No.: B14195234
CAS No.: 922504-85-6
M. Wt: 298.3 g/mol
InChI Key: WCISXSKGFLCYFP-UHFFFAOYSA-N
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Description

5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanoic acid is a chemical compound with the molecular formula C19H22O7. It is characterized by its complex structure, which includes multiple functional groups such as aldehyde, carboxylic acid, and ether groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the naphthalene core: This involves the reaction of appropriate naphthalene derivatives with formylating agents to introduce the formyl group at the desired position.

    Introduction of methoxy groups: Methoxylation is achieved using methanol and a suitable catalyst under controlled conditions.

    Attachment of the pentanoic acid chain: This step involves the reaction of the naphthalene derivative with a pentanoic acid derivative, often using esterification or etherification reactions.

Industrial Production Methods

Industrial production of 5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Formation of 5-[(1-Carboxy-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanoic acid

    Reduction: Formation of 5-[(1-Hydroxymethyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanoic acid

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanoic acid involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy groups may also play a role in modulating the compound’s biological activity by affecting its solubility and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanamide
  • 5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]butanoic acid

Uniqueness

5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanoic acid is unique due to its specific combination of functional groups and its structural complexity.

Properties

CAS No.

922504-85-6

Molecular Formula

C11H10N2O4S2

Molecular Weight

298.3 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-3-ylmethylsulfonyl)-1,2,4-thiadiazole

InChI

InChI=1S/C11H10N2O4S2/c14-19(15,11-12-7-13-18-11)6-8-5-16-9-3-1-2-4-10(9)17-8/h1-4,7-8H,5-6H2

InChI Key

WCISXSKGFLCYFP-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CS(=O)(=O)C3=NC=NS3

Origin of Product

United States

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